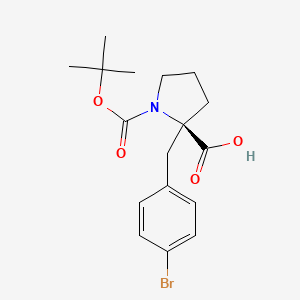

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Description

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzyl substituent at the 2-position of the pyrrolidine ring (stereochemistry: R-configuration). Its CAS number is 959576-28-4, and its molecular weight is 384.26 g/mol . The Boc group serves to protect the amine during synthetic processes, while the brominated benzyl moiety provides a site for further functionalization (e.g., cross-coupling reactions). This compound is a critical intermediate in organic synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and peptide-based therapeutics .

Properties

IUPAC Name |

(2R)-2-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWRXYZZPMLJRL-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375955 | |

| Record name | Boc-(R)-alpha-(4-bromobenzyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-75-9 | |

| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(4-bromophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-(R)-alpha-(4-bromobenzyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-2-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, with CAS number 706806-75-9, is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 384.26 g/mol. The compound features a pyrrolidine ring substituted with a bromobenzyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

| Property | Value |

|---|---|

| Molecular Formula | C17H22BrNO4 |

| Molecular Weight | 384.26 g/mol |

| CAS Number | 706806-75-9 |

| Purity | >95% |

Recent studies suggest that compounds with carboxylic acid functionalities, such as this compound, may exhibit significant biological activities through various mechanisms:

- Antioxidant Activity : The presence of carboxylic acid groups enhances the ability of compounds to scavenge free radicals, which is crucial for protecting cells from oxidative stress.

- DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially influencing gene expression and cellular functions.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit selective cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

- Antioxidant Properties : A study demonstrated that derivatives with similar structures displayed superior radical scavenging abilities compared to standard antioxidants like vitamin C and butylated hydroxytoluene (BHT) . This suggests that this compound may possess comparable or enhanced antioxidant properties.

- Cytotoxicity Assessment : In vitro cytotoxicity tests against various cancer cell lines (e.g., HCT-15, HeLa) revealed that compounds with similar structural motifs exhibited significant cytotoxic effects . The selectivity towards cancer cells over normal cells indicates potential therapeutic applications.

- DNA Interaction Studies : Research focusing on similar carboxylic acid-containing complexes revealed effective binding to calf thymus DNA via groove binding mechanisms . This interaction is critical for understanding how such compounds might influence cellular processes at the molecular level.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Key Structural and Functional Insights:

Electronic Effects :

- Bromo substituent : The electron-withdrawing nature of bromine increases acidity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- Fluoro and trifluoromethyl groups : Enhance metabolic stability and modulate solubility. Fluorine’s electronegativity improves hydrogen-bonding interactions, while CF₃ contributes to lipophilicity .

Steric Considerations :

- The bulkier bromo and trifluoromethyl groups may hinder access to active sites in enzymatic systems compared to smaller substituents like fluorine or methyl .

Stereochemical Impact :

- The (R)-configuration at position 2 in the main compound contrasts with (2S,4R) configurations in analogues (e.g., ), which can significantly alter binding kinetics and biological activity .

Detailed Research Findings

Biophysical Properties

Challenges and Opportunities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.